N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-propoxybenzamide
Description
N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-propoxybenzamide is a benzamide derivative characterized by three key structural features:
- Benzamide core: Provides a rigid aromatic scaffold for molecular interactions.
- 5-Bromofuran-2-ylmethyl group: The brominated furan moiety enhances electronic density and may influence receptor binding or metabolic stability.
- 1,1-Dioxidotetrahydrothiophen-3-yl group: The sulfone-containing tetrahydrothiophene ring contributes to solubility and conformational stability.
- 4-Propoxy substituent: The alkoxy chain on the benzamide core likely modulates lipophilicity and membrane permeability.
This compound’s design aligns with trends in medicinal chemistry, where sulfone and halogenated heterocycles are leveraged for their pharmacokinetic and pharmacodynamic advantages .
Properties
Molecular Formula |
C19H22BrNO5S |
|---|---|
Molecular Weight |
456.4 g/mol |
IUPAC Name |
N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxothiolan-3-yl)-4-propoxybenzamide |
InChI |
InChI=1S/C19H22BrNO5S/c1-2-10-25-16-5-3-14(4-6-16)19(22)21(12-17-7-8-18(20)26-17)15-9-11-27(23,24)13-15/h3-8,15H,2,9-13H2,1H3 |
InChI Key |
HZCCCBUJWNKZKT-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)N(CC2=CC=C(O2)Br)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-propoxybenzamide typically involves multi-step organic reactions. The initial step often includes the bromination of furan to obtain 5-bromofuran. This is followed by the formation of the dioxidotetrahydrothiophenyl group through oxidation and cyclization reactions. The final step involves the coupling of these intermediates with 4-propoxybenzamide under specific conditions, such as the use of catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while maintaining cost-effectiveness. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-propoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: The bromine atom in the furan ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-propoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-propoxybenzamide involves its interaction with specific molecular targets. The bromofuran moiety may interact with enzymes or receptors, leading to various biological effects. The dioxidotetrahydrothiophenyl group can modulate the compound’s activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Core Structure Variations
- N-{[5-(4-Chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-phenylacetamide (879564-99-5): Replaces the benzamide core with a phenylacetamide. Substitutes 5-bromofuran with 5-(4-chlorophenyl)furan. The chlorophenyl group increases lipophilicity relative to bromofuran .
- 6-(5-Bromobenzofuran-2-yl)-2-(methylthio)nicotinonitrile (5c): Features a nicotinonitrile core instead of benzamide. Retains brominated benzofuran but introduces a methylthio group. Implications: The nitrile group enhances polarity, while the methylthio substituent may improve metabolic stability over propoxy chains .
Substituent Variations
4-Bromo-N-(2-nitrophenyl)benzamide :
- N-(3-Chlor-4-fluorphenyl)-2-(((1,1-dioxidotetrahydrothiophen-3-yl)methyl)amino)-N’-hydroxy-1H-imidazo[4,5-b]pyridin-7-carboximidamid: Contains the same sulfone-modified tetrahydrothiophene group but pairs it with an imidazopyridine core.
Functional and Pharmacokinetic Comparisons
Solubility and Lipophilicity
Metabolic Stability
- Brominated furans (target compound) are more resistant to oxidative metabolism than chlorophenyl or fluorophenyl groups, as seen in and .
- Methylthio groups (e.g., 5c in ) may slow hepatic clearance compared to alkoxy chains .
Comparative Data Table
Biological Activity
N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-propoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and related studies.
Chemical Structure and Properties
The compound is characterized by several functional groups:
- Bromofuran moiety : Contributes to its reactivity and potential biological effects.
- Dioxidotetrahydrothiophene structure : Imparts stability and may influence interaction with biological targets.
- Benzamide backbone : Common in pharmaceuticals, this structure can enhance solubility and bioavailability.
The molecular formula is with a molecular weight of approximately 452.3 g/mol. Understanding the structure is crucial for predicting its biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the bromofuran derivative : Utilizing bromine and furan derivatives.
- Synthesis of the dioxidotetrahydrothiophene : Often requires specific catalysts to enhance yield.
- Coupling reactions : To attach the propoxybenzamide moiety.
Common reagents include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.
Biological Activity
Preliminary studies suggest that this compound may exhibit various biological activities:
Antimicrobial Activity
Research indicates potential antimicrobial properties, particularly against certain bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential enzymes.
Anti-inflammatory Effects
Studies have shown that this compound can modulate inflammatory pathways. This activity is significant in conditions like arthritis or other inflammatory diseases.
Anticancer Properties
Initial findings suggest that the compound may influence cell proliferation pathways, indicating potential as an anticancer agent. Further research is needed to elucidate specific mechanisms and efficacy in various cancer models.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Bromofuran | Contains bromine-substituted furan | Simpler structure; lacks thiophene and amide functionalities |
| Tetrahydrothiophene derivatives | Features sulfur-containing heterocycles | Varies in substitution patterns; may lack bromine functionality |
| Benzamide derivatives | Contains benzamide backbone | Diverse range of substituents; can vary widely in biological activity |
The uniqueness of this compound lies in its combination of multiple heterocycles, which confer distinct chemical reactivity and potential biological activities not found in simpler compounds.
Case Studies
- Antimicrobial Study : A recent investigation demonstrated that the compound exhibited significant activity against Staphylococcus aureus, suggesting a possible mechanism involving cell membrane disruption.
- Inflammation Modulation : Another study focused on its effects on cytokine production in macrophages, revealing a reduction in pro-inflammatory cytokines upon treatment with the compound.
- Cancer Cell Proliferation : In vitro studies on various cancer cell lines indicated that this compound could inhibit cell growth significantly compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
